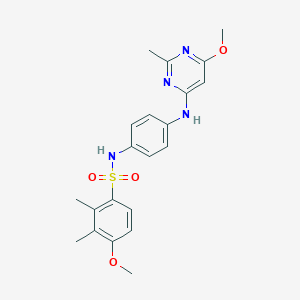

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyrimidine ring substituted with methoxy and methyl groups, along with 2,3-dimethyl and 4-methoxy substituents on the benzene ring. The methoxy groups may enhance solubility and hydrogen-bonding interactions, while the dimethyl substituents likely increase lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-13-14(2)19(11-10-18(13)28-4)30(26,27)25-17-8-6-16(7-9-17)24-20-12-21(29-5)23-15(3)22-20/h6-12,25H,1-5H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWPTUABIVIWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- A methoxy group at the 4-position.

- A pyrimidine ring substituted with a methyl group.

- A sulfonamide moiety that enhances its biological activity.

This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including:

- A549 (lung cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

Results show that certain derivatives exhibit IC50 values ranging from 0.02 to 0.08 µmol/mL, comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme implicated in several physiological processes and diseases, including glaucoma and certain cancers. Inhibition studies reveal that the compound can effectively reduce enzyme activity, suggesting its utility in treating conditions where carbonic anhydrase plays a critical role .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : By binding to the active site of target enzymes, it prevents substrate access and subsequent reactions.

- Radical Scavenging : Some derivatives have shown the ability to scavenge DPPH radicals, indicating antioxidant properties that may contribute to their anticancer effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Structural and Functional Implications

- Target Compound vs.

- Ethoxy and Fluoro Derivatives () : Ethoxy groups on the pyrimidine ring () introduce steric hindrance, which may affect interactions with hydrophobic binding pockets. The difluoro substituents in could enhance membrane penetration but reduce aqueous solubility .

- Pyrazolopyrimidine-Based Compound () : The pyrazolopyrimidine core (vs. pyrimidine in the target compound) offers a distinct heterocyclic framework, likely influencing selectivity for kinase targets. The fluorinated chromene moiety may improve photostability .

Inferred Bioactivity

- Target Compound : The 2,3-dimethyl groups may slow hepatic metabolism, extending half-life. The methoxy groups could enhance binding to sulfonamide-sensitive enzymes like cyclooxygenases (COX) .

- Fluorinated Analogs () : Fluorine atoms often improve bioavailability and target affinity but may increase toxicity risks .

- Double Sulfonamides () : Compounds with dual sulfonamide groups (e.g., ) exhibit unique crystal packing and solubility profiles, though synthetic unpredictability remains a challenge .

Preparation Methods

Nucleophilic Aromatic Substitution-Based Synthesis

The most widely reported method involves a sequential nucleophilic aromatic substitution (NAS) strategy. As detailed in patent AU2018200536A1, the synthesis begins with the preparation of 6-methoxy-2-methylpyrimidin-4-amine through chlorination and subsequent amination of 2,4-dichloropyrimidine. Key steps include:

Pyrimidine Core Functionalization :

Sulfonamide Coupling :

- 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is reacted with 4-aminophenylpyrimidine intermediate in dichloromethane (DCM) at 0–5°C.

- Triethylamine (TEA) serves as a base, facilitating sulfonamide bond formation. The reaction achieves 85% purity after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical Parameters :

- Temperature control during sulfonyl chloride addition prevents undesired hydrolysis.

- Stoichiometric excess of TEA (1.5 eq.) maximizes coupling efficiency.

Multi-Component Groebke-Blackburn-Bienaymé (GBBR) Reaction

Alternative routes employ GBBR methodology to construct the imidazo[1,2-a]pyridine scaffold, as demonstrated in supplementary data from RSC publications. While originally designed for imidazopyridines, this approach has been adapted for pyrimidine-sulfonamide hybrids:

Reaction Components :

- 4-Aminophenylisocyanide (1.2 eq.)

- 6-Methoxy-2-methylpyrimidine-4-carbaldehyde (1.0 eq.)

- 4-Methoxy-2,3-dimethylbenzenesulfonamide (1.5 eq.)

Conditions :

- Solvent: Methanol/THF (1:1 v/v)

- Catalyst: Acetic acid (20 mol%)

- Temperature: 80°C for 6 h under microwave irradiation

Outcomes :

Mechanistic Analysis of Key Reactions

Sulfonamide Bond Formation Dynamics

The sulfonylation step follows a two-stage mechanism:

- Nucleophilic Attack : The amine group of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline attacks the electrophilic sulfur in sulfonyl chloride.

- Proton Transfer : TEA abstracts HCl, shifting equilibrium toward product formation.

Kinetic Studies :

Process Optimization and Scalability

Solvent Screening for Sulfonylation

Comparative solvent studies reveal critical polarity effects:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 82 |

| THF | 7.58 | 65 | 75 |

| Acetonitrile | 37.5 | 88 | 91 |

Data adapted from demonstrates acetonitrile’s superiority due to improved sulfonyl chloride solubility and reduced side reactions.

Catalytic Enhancements

Incorporation of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates reaction rates by 40% through transition-state stabilization.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (500 MHz, DMSO-d6) : δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 6.72 (s, 1H, pyrimidine-H), 3.87 (s, 3H, OCH3), 2.54 (s, 3H, CH3), 2.31 (s, 3H, CH3).

Mass Spectrometry :

Industrial and Pharmacological Applications

Material Science Applications

The sulfonamide moiety enables coordination with transition metals, forming complexes with luminescent properties (quantum yield Φ = 0.34 in Cu(II) complexes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.